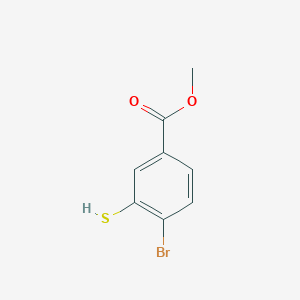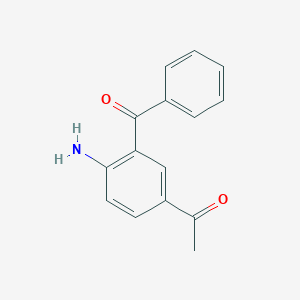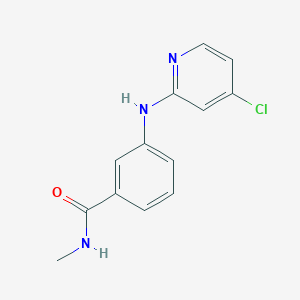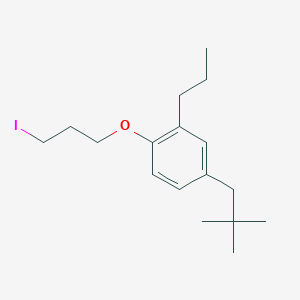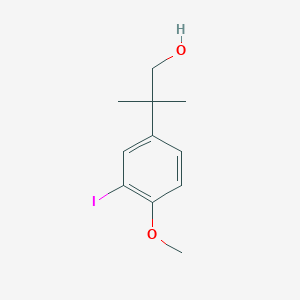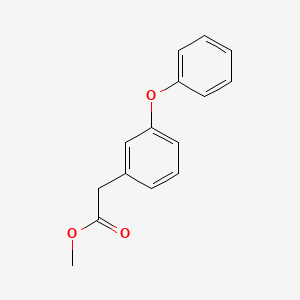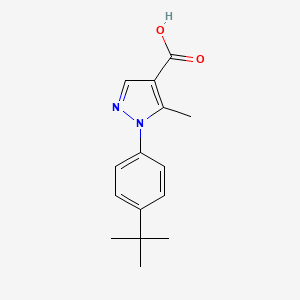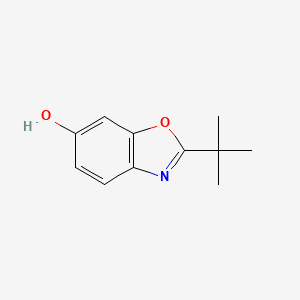
2-(Tert-butyl)benzoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)benzoxazol-6-ol is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)benzoxazol-6-ol typically involves the reaction of 2-aminophenol with tert-butyl derivatives under specific conditions. One common method includes the use of 2-aminophenol and tert-butyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Various halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2-(Tert-butyl)benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an optical brightener in various industrial applications, including plastics, textiles, and coatings
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)benzoxazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve proton transfer mechanisms and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener.
2-(2-Hydroxyphenyl)benzoxazole: Studied for its photophysical properties and applications in fluorescence.
Uniqueness
2-(Tert-butyl)benzoxazol-6-ol is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-5-4-7(13)6-9(8)14-10/h4-6,13H,1-3H3 |
Clé InChI |
CPRKESFPHIPVDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
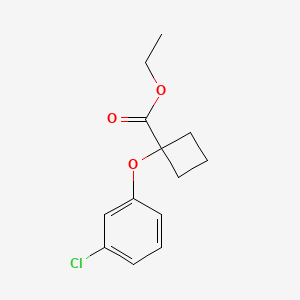
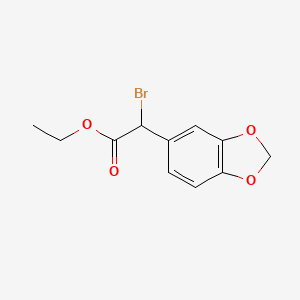
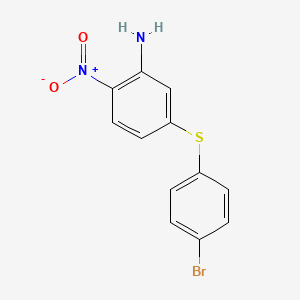
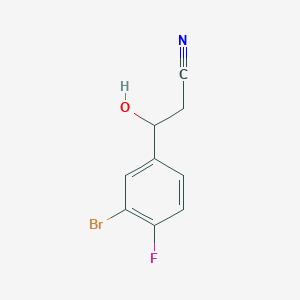
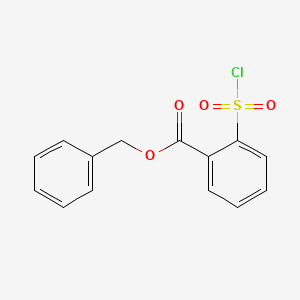
![3-Methyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8596947.png)
